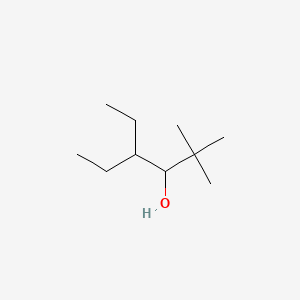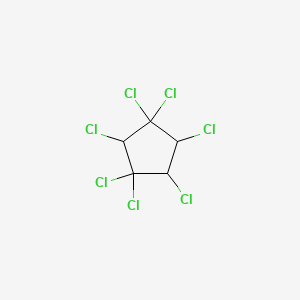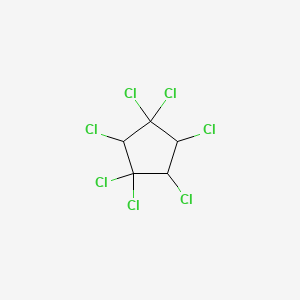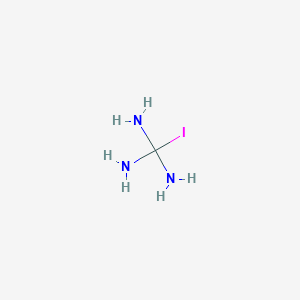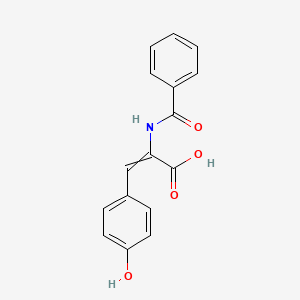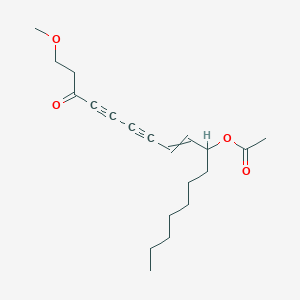![molecular formula C7H15NSi B14481337 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine CAS No. 65665-43-2](/img/structure/B14481337.png)
1-Methyl-2-[(trimethylsilyl)methylidene]aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[(trimethylsilyl)methylidene]aziridine is a unique compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound features an exocyclic C–C double bond attached to the aziridine ring, making it a methyleneaziridine. The presence of the trimethylsilyl group further enhances its reactivity and stability, making it a valuable building block in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with trimethylsilyldiazomethane. This reaction proceeds with high cis stereoselectivity and yields the desired aziridine . Another method involves the use of chlorotrimethylsilane in conjunction with a base, such as triethylamine, to form the trimethylsilyl ether, which is then converted to the aziridine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of diverse functionalized products.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to yield amines.
Substitution Reactions: The trimethylsilyl group can be substituted with other electrophiles, providing access to a wide range of derivatives.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed:
- Functionalized amines, alcohols, and thiols.
- Aziridine N-oxides.
- Various substituted aziridines.
Applications De Recherche Scientifique
1-Methyl-2-[(trimethylsilyl)methylidene]aziridine has found extensive applications in scientific research, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and natural products.
Polymer Chemistry: The compound is used in the synthesis of polyamines through ring-opening polymerization, which has applications in antibacterial coatings, CO2 adsorption, and gene transfection.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including antibacterial and antifungal agents.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine involves the high strain energy associated with the aziridine ring, which provides a significant driving force for ring-opening reactions. The trimethylsilyl group enhances the stability and reactivity of the compound, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparaison Avec Des Composés Similaires
Vinylaziridines: Feature an exocyclic C–C double bond similar to methyleneaziridines but with different reactivity profiles.
Ethynylaziridines: Contain an exocyclic C–C triple bond, offering unique reactivity compared to methyleneaziridines.
Uniqueness: 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine stands out due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis, providing access to a wide range of functionalized products and derivatives .
Propriétés
Numéro CAS |
65665-43-2 |
|---|---|
Formule moléculaire |
C7H15NSi |
Poids moléculaire |
141.29 g/mol |
Nom IUPAC |
trimethyl-[(1-methylaziridin-2-ylidene)methyl]silane |
InChI |
InChI=1S/C7H15NSi/c1-8-5-7(8)6-9(2,3)4/h6H,5H2,1-4H3 |
Clé InChI |
WWTPNVQIYQYTPG-UHFFFAOYSA-N |
SMILES canonique |
CN1CC1=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
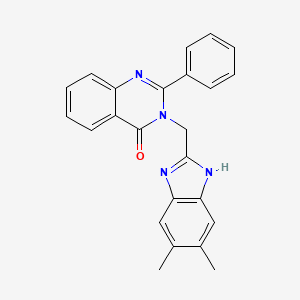


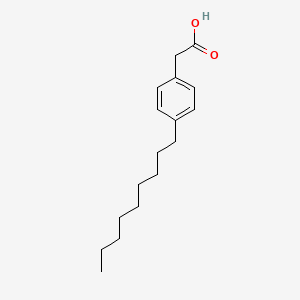
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)
